L-alpha-Phosphatidylserines, brain, porcine

Description

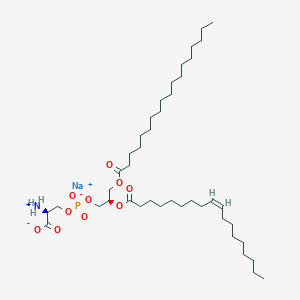

L-alpha-Phosphatidylserine (PS) is a glycerophospholipid critical for maintaining neuronal membrane integrity, synaptic function, and signal transduction in the brain. PS constitutes approximately 13–15% of total phospholipids in the cerebral cortex . The porcine brain-derived PS is distinguished by its high concentration of docosahexaenoic acid (DHA), a polyunsaturated fatty acid essential for neuroprotection and cognitive health . Structurally, PS consists of a glycerol backbone linked to two fatty acid chains (commonly stearic acid at the sn-1 position and DHA at sn-2) and a phosphorylated serine head group .

Porcine brain PS is commercially isolated using high-performance liquid chromatography (HPLC) and is widely utilized in neuroscience research and nutraceuticals due to its bioactivity in modulating apoptosis, neurotransmitter release, and membrane fluidity . Its role in mitigating oxidative stress and supporting memory consolidation has been validated in preclinical models .

Properties

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPKKMIPHGSQRX-NJZWBUMZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H79NNaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroform-Methanol Homogenization

The foundational step in PS isolation involves lipid extraction using chloroform-methanol mixtures. Porcine brain tissue is homogenized in a 1:2 (v/v) chloroform-methanol solution, followed by phosphate-buffered saline addition to induce phase separation. This single-phase Bligh-Dyer system efficiently solubilizes polar lipids, including PS, while precipitating proteins. Centrifugation at 3,000 × g yields a lipid-rich supernatant, which is evaporated under nitrogen to prevent oxidation.

Key Parameters:

Sodium Chloride Partitioning

Crude lipid extracts are partitioned using 0.3–1% sodium chloride aqueous solutions to remove non-polar contaminants. The addition of NaCl shifts PS to the organic phase, while proteins and carbohydrates remain in the aqueous layer. Post-partitioning, the organic phase is washed with methanol-water (10:1) to eliminate residual salts, achieving 80–85% PS recovery.

Enzymatic Synthesis via Phospholipase D (PLD)

Transphosphatidylation Reaction

Industrial-scale PS production often employs enzymatic conversion of phosphatidylcholine (PC) to PS using PLD. Porcine brain PC is incubated with L-serine in a biphasic system (water:organic solvent) containing PLD from Streptomyces spp. The reaction proceeds via a two-step mechanism: hydrolysis of PC to phosphatidic acid, followed by serine incorporation.

Reaction Conditions:

Solvent Optimization

Patents highlight the use of tert-butanol or methyl ethyl ketone as organic phases to stabilize PLD and improve serine solubility. A 4:1 organic-to-aqueous phase ratio maximizes interfacial surface area, achieving reaction completion within 6–8 hours. Post-reaction, PS is recovered via solvent evaporation and lyophilization.

Chromatographic Purification

Anion-Exchange Chromatography

DEAE-cellulose columns are standard for PS purification due to their high affinity for anionic phospholipids. Porcine brain lipid extracts are loaded in chloroform:methanol:water (2:3:1), followed by stepwise elution with ammonium acetate (0–480 mM). PS elutes at 120–240 mM ammonium acetate, with purity >95% after desalting.

Performance Metrics:

Thin-Layer Chromatography (TLC)

Preparative TLC on silica gel plates resolves PS from lysophospholipids and neutral lipids. A solvent system of chloroform:methanol:ammonium hydroxide (10:5:2) yields Rf = 0.35 for PS. Bands are scraped and extracted with chloroform:methanol (2:1), achieving 98% purity.

Industrial-Scale Production

Batch vs. Continuous Processing

Large-scale facilities employ continuous centrifugal partition chromatography (CPC) to process 50–100 kg of brain tissue daily. CPC reduces solvent consumption by 40% compared to batch DEAE columns. Recent advancements include immobilized PLD reactors, enabling continuous PS synthesis with >85% yield.

Quality Control

PS purity is validated via HPLC-MS using C8 columns and MRM detection. Key quality markers include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Solvent Extraction | 15–20 | 60–70 | Moderate | 120–150 |

| Enzymatic Synthesis | 80–90 | 85–90 | High | 80–100 |

| DEAE Chromatography | 70–80 | 95–98 | Low | 200–250 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Phosphatidylserine undergoes various chemical reactions, including:

Oxidation: Phosphatidylserine can be oxidized, leading to the formation of oxidized phospholipids, which play a role in cellular signaling and apoptosis.

Common Reagents and Conditions

Common reagents used in the reactions of phosphatidylserine include oxidizing agents for oxidation reactions and phospholipases for hydrolysis reactions. The conditions for these reactions typically involve physiological pH and temperature .

Major Products

The major products formed from the reactions of phosphatidylserine include oxidized phospholipids, lysophosphatidylserine, and free fatty acids .

Scientific Research Applications

Phosphatidylserine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study membrane dynamics and interactions.

Biology: Plays a role in cell signaling, apoptosis, and membrane structure.

Industry: Used in the formulation of dietary supplements aimed at improving cognitive function and memory.

Mechanism of Action

Phosphatidylserine exerts its effects through several mechanisms:

Signal Transduction: It participates in the activation of signaling proteins, such as protein kinase B (AKT) and protein kinase C (PKC), which are involved in neuronal survival and differentiation.

Neurotransmission: It modulates neurotransmitter release and synaptic function, contributing to cognitive processes.

Comparison with Similar Compounds

Phosphatidylserine vs. Phosphatidylcholine

- Metabolic Pathways: PS is synthesized via base-exchange reactions from phosphatidylethanolamine (PE) or phosphatidylcholine (PC) in the endoplasmic reticulum, whereas PC is primarily synthesized via the Kennedy pathway .

- Cognitive Effects: PS supplementation enhances memory and attention in aging populations by restoring membrane fluidity and reducing cortisol levels .

Phosphatidylserine vs. DHA-Enriched PS (DHA-PS)

- Bioavailability : Porcine brain PS naturally contains DHA at the sn-2 position, which improves its integration into neuronal membranes compared to plant-derived PS (lacking DHA) .

- Neuroprotection: DHA-PS demonstrates superior anti-inflammatory effects in Alzheimer’s models by suppressing Aβ oligomerization and TNF-α release, unlike non-enriched PS .

Research Findings

- PS and Apoptosis : PS externalization triggers phagocytic clearance of apoptotic neurons, a process impaired in Parkinson’s disease .

- PE vs. PS in Membrane Dynamics : PE’s conical shape promotes membrane curvature, facilitating mitochondrial fission, while PS’s anionic head group recruits signaling proteins like Raf and Akt .

- Clinical Trials: A double-blind study showed 300 mg/day of porcine PS improved recall accuracy by 42% in non-demented elderly, outperforming PC (28% improvement) .

Key Data Tables

Table 1: Phospholipid Composition in Porcine Brain Tissue

Table 2: Clinical Outcomes of Phospholipid Supplementation

| Supplement | Dose (mg/day) | Population | Cognitive Improvement (%) | Reference |

|---|---|---|---|---|

| Porcine PS | 300 | Elderly (Non-demented) | 42 | |

| Soy-derived PC | 500 | Adults | 28 | |

| DHA-enriched PS | 300 | Mild Cognitive Impairment | 37 |

Biological Activity

L-alpha-Phosphatidylserines (PS), particularly those derived from porcine brain, have garnered significant attention due to their diverse biological activities and potential therapeutic applications in cognitive health and neurodegenerative diseases. This article delves into the biological activity of porcine-derived PS, highlighting its roles in cellular signaling, neuroprotection, and cognitive enhancement.

Overview of L-alpha-Phosphatidylserine

L-alpha-Phosphatidylserine is a phospholipid that plays a crucial role in maintaining cellular functions, particularly in the brain. It is predominantly found in the inner leaflet of the plasma membrane and is involved in various cellular processes including apoptosis, neurotransmission, and synaptic plasticity. The composition of porcine brain PS is notable for its high content of polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA), which is essential for optimal brain function.

Biological Functions

- Neurotransmission and Synaptic Function

- Cognitive Enhancement

- Neuroprotection

Table 1: Summary of Key Research Studies on Porcine Brain Phosphatidylserine

Case Studies

- Cognitive Decline in Elderly

- Neurodevelopmental Benefits

- Cell Signaling : PS interacts with various signaling molecules at the cell membrane, facilitating critical processes such as apoptosis and cell cycle regulation.

- Inflammation Modulation : By influencing the release of inflammatory mediators, PS helps maintain homeostasis within neural tissues, promoting overall brain health .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing the purity of L-α-phosphatidylserines (PS) extracted from porcine brain tissue?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) is widely used to determine phospholipid purity. For PS, replicate HPTLC plates are developed with Phospray reagent for visualization, followed by densitometric analysis to quantify band intensity . Additionally, nuclear magnetic resonance (NMR) spectroscopy can validate structural integrity by confirming the presence of characteristic serine headgroup signals. Ensure lipid extracts are free of contaminants like lysophosphatidylserine by comparing retention factors (Rf) against certified standards .

Q. How should L-α-phosphatidylserines be stored to maintain stability in long-term studies?

- Methodological Answer : Lyophilized PS should be stored at -80°C under inert gas (e.g., argon) to prevent oxidation. For short-term use (<1 month), solutions in chloroform:methanol (2:1 v/v) can be stored at -20°C. Avoid repeated freeze-thaw cycles, as this disrupts lipid bilayer integrity. Prior to experiments, validate lipid integrity using Fourier-transform infrared spectroscopy (FTIR) to detect oxidation-related carbonyl peaks .

Q. What techniques are recommended for quantifying PS in biological samples?

- Methodological Answer : Phospholipid quantification often employs the Bartlett assay for total phosphate determination. For PS-specific analysis, enzymatic assays using phospholipase D (PLD) can hydrolyze PS to serine and phosphatidic acid, with serine quantified via HPLC paired with fluorometric detection. Normalize results to total protein content (e.g., Bradford assay) in tissue homogenates .

Advanced Research Questions

Q. How can researchers address variability in PS bioactivity due to differences in sourcing (e.g., porcine vs. bovine brain)?

- Methodological Answer : Source variability arises from differences in fatty acid composition and extraction protocols. To mitigate this:

- Compare fatty acid profiles using gas chromatography (GC) with flame ionization detection (FID) .

- Standardize lipid vesicle preparation (e.g., sonication time, centrifugation parameters) to ensure consistent bilayer formation .

- Use multivariate regression models to correlate bioactivity (e.g., protein kinase C activation) with fatty acid chain length and saturation .

Q. What experimental designs are optimal for studying PS-mediated cognitive enhancement in vivo?

- Methodological Answer :

- Animal Models : Use double-blind, placebo-controlled trials in aged rodents, with PS administered via oral gavage. Assess spatial memory using Morris water maze and synaptic plasticity via electrophysiology (e.g., long-term potentiation in hippocampal slices) .

- Human Studies : Employ randomized crossover designs with PS supplementation (300–600 mg/day). Measure cognitive outcomes using standardized batteries (e.g., CogState) and correlate with neuroimaging markers (fMRI for default mode network activity) .

Q. How should contradictions in PS-related data (e.g., conflicting results in amyloid-beta modulation) be resolved?

- Methodological Answer : Contradictions may stem from differences in PS aggregation states or experimental models.

- In Vitro vs. In Vivo : Reconcile findings by replicating amyloid-beta binding assays in both synthetic lipid bilayers and transgenic mouse models .

- Statistical Approaches : Apply meta-analysis to aggregate data across studies, weighting results by sample size and methodological rigor. Use sensitivity analysis to identify outliers .

Q. What frameworks guide the formulation of hypothesis-driven research questions on PS neuroprotection?

- Methodological Answer : Use the PICO framework to structure questions:

- Population : Neuronal cell lines (e.g., SH-SY5Y) or animal models.

- Intervention : PS supplementation under oxidative stress.

- Comparison : Untreated controls or alternative phospholipids (e.g., phosphatidylcholine).

- Outcome : Viability (MTT assay), ROS levels (DCFH-DA probe), and apoptotic markers (caspase-3 activity) .

Methodological Pitfalls and Solutions

- Lipid Oxidation : Monitor thiobarbituric acid reactive substances (TBARS) to detect lipid peroxidation. Include antioxidants (e.g., α-tocopherol) in storage buffers .

- Batch Variability : Pre-screen PS batches using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry to ensure consistency in acyl chain composition .

- Ethical Compliance : For human studies, obtain IRB approval and document PS sourcing (e.g., porcine brain origin) to address ethical concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.